1-Amino-3-(cyclopropylmethyl)piperidin-4-ol
Overview
Description
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is a piperidine derivative that has garnered attention due to its potential therapeutic and industrial applications. This chiral compound has a molecular formula of C11H20N2O and a molecular weight of 192.29 g/mol.
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, blocking its function. This interaction is believed to be facilitated by a strong salt-bridge interaction, anchored by the basic nitrogen atom present in the compound . The presence of two or more lipophilic groups in the compound further enhances this interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This effectively disrupts the viral replication cycle, preventing the spread of the virus within the host.
Result of Action
The blockade of the CCR5 receptor by this compound results in a significant reduction in HIV-1 infection rates . This is particularly effective against R5-tropic strains of the virus, which rely on the CCR5 receptor for cell entry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with piperidin-4-one, followed by reduction and amination steps .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization, and amination reactions under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)piperidin-4-ol: This compound shares a similar piperidine structure but differs in the substituent groups attached to the piperidine ring.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, exhibit similar chemical properties and biological activities.
Uniqueness
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-amino-3-(cyclopropylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11-4-3-9(12)8(6-11)5-7-1-2-7/h7-9,12H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHGYTZSXYZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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